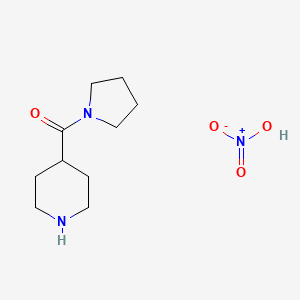
4-(1-吡咯烷基羰基)哌啶硝酸盐
描述
“4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” is a chemical compound that belongs to the piperidine class of compounds. It is provided to early discovery researchers as part of a collection of unique chemicals . The compound is structurally similar to other stimulants.
Molecular Structure Analysis
The molecular formula of “4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” is C10H19N3O4 . The SMILES string representation is O=C(C1CCNCC1)N2CCCC2.O=N+[O-] .
Physical And Chemical Properties Analysis
“4-(1-Pyrrolidinylcarbonyl)piperidine nitrate” is a solid . Its molecular weight is 245.28 .
科学研究应用
Photocatalytic Degradation Mechanisms
Studies have explored the photocatalytic oxidation of nitrogen-containing organic compounds, including piperidine, over UV-illuminated titanium dioxide (TiO2) films. The research found that both ammonium and nitrate ions form during the degradation process. The rate of formation of these ions depended on the nature of the nitrogen in the compound, influenced by the illumination time and solute concentration. These findings suggest a potential application in environmental remediation, specifically in the photocatalytic treatment of water contaminated with nitrogenous organic compounds (Low, McEvoy, & Matthews, 1991).
Coordination Polymers
Research into coordination polymers with pyridine-2,4,6-tricarboxylic acid and various metals, including studies on compounds structurally related to 4-(1-Pyrrolidinylcarbonyl)piperidine nitrate, has provided insights into the synthesis and X-ray structures of these materials. The formation of these coordination polymers depends on the reaction conditions and can lead to different products that exhibit diverse structural dimensionality. Such polymers have potential applications in material science and catalysis (Das et al., 2009).
Anaerobic Degradation Coupled with Nitrate Reduction
The biodegradability of secondary amines, including pyrrolidine and piperidine, under anaerobic conditions has been examined. The results showed that microbial consortia could degrade these compounds when coupled with nitrate reduction, utilizing them as a carbon, nitrogen, and energy source. This research points to potential applications in the bioremediation of contaminants under anaerobic conditions (Bae et al., 2002).
Synthesis of Functionalized Heterocycles
The development of methods for the synthesis of piperidine and pyrrolidine derivatives, which are significant in medicinal chemistry and drug design due to their wide range of biological activities, is of great interest. Studies have focused on efficient routes for constructing these nitrogen heterocycles from halogenated amides, highlighting the potential for synthesizing biologically active compounds (Song et al., 2022).
Inhibition of Iron Corrosion
Quantum chemical and molecular dynamic simulation studies on piperidine derivatives have investigated their adsorption and corrosion inhibition properties on iron surfaces. Such research is crucial for developing new corrosion inhibitors for industrial applications, demonstrating how structural variations in piperidine derivatives can affect their efficiency as corrosion inhibitors (Kaya et al., 2016).
安全和危害
属性
IUPAC Name |
nitric acid;piperidin-4-yl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O.HNO3/c13-10(12-7-1-2-8-12)9-3-5-11-6-4-9;2-1(3)4/h9,11H,1-8H2;(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGGAVBVPPXZCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCNCC2.[N+](=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)piperidine nitrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



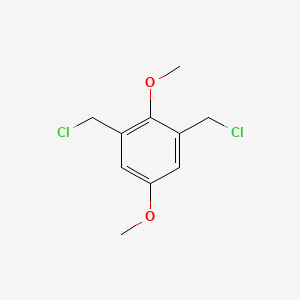
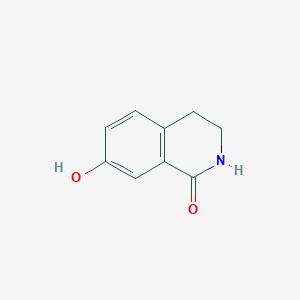
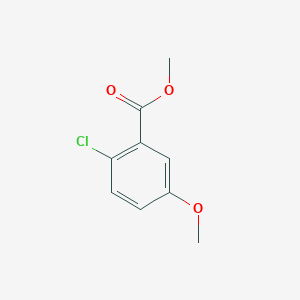
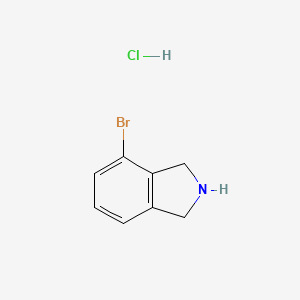
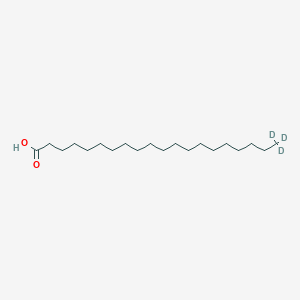
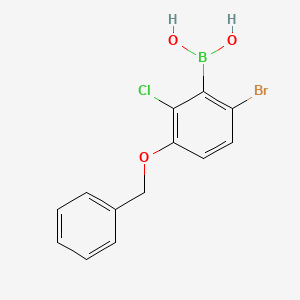

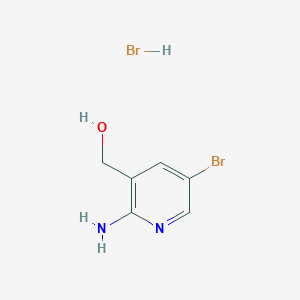
![3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1520056.png)
![Tert-butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1520058.png)
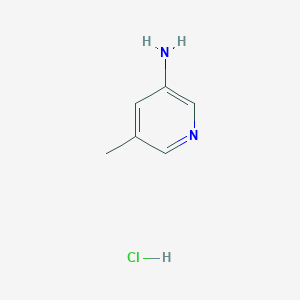
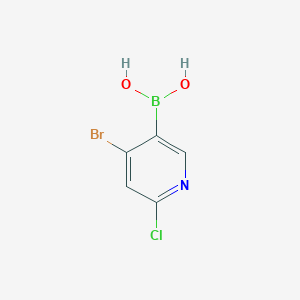
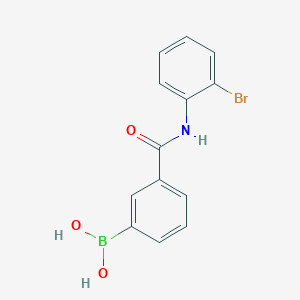
![1-[(5-chloro-1H-indol-3-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1520065.png)